N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide is a compound that features a furan ring, a carbamothioyl group, and a dimethoxybenzamide moiety
Mechanism of Action
Target of Action
The primary target of N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound interacts with EGFR, inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation and survival. The compound’s interaction with EGFR is likely due to its structural similarity to the natural ligands of EGFR.
Biochemical Pathways
The compound affects the EGFR signaling pathway. Under normal conditions, binding of a ligand to EGFR leads to receptor dimerization, autophosphorylation, activation of downstream signaling pathways, and ultimately to DNA synthesis and cell proliferation. By inhibiting EGFR, this compound prevents these downstream effects, thereby inhibiting cell proliferation .
Result of Action
The compound exhibits potent anticancer activities against EGFR high-expressed cancer cell lines . It shows weak cytotoxic effects on normal cells, suggesting that it might have a good safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with furan-2-ylmethylamine in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (4-(dimethylamino)pyridine) under microwave-assisted conditions . The reaction is carried out in a suitable solvent, such as dichloromethane, and the product is purified by crystallization or flash chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbamothioyl group can be reduced to form corresponding amines.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Known for its neurochemical profile and MAO inhibition properties.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Studied for its metal complexes and biological activities.
Uniqueness
N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide is unique due to its combination of a furan ring, carbamothioyl group, and dimethoxybenzamide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-19-12-6-5-10(8-13(12)20-2)14(18)17-15(22)16-9-11-4-3-7-21-11/h3-8H,9H2,1-2H3,(H2,16,17,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICRVDADXVVGGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NCC2=CC=CO2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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